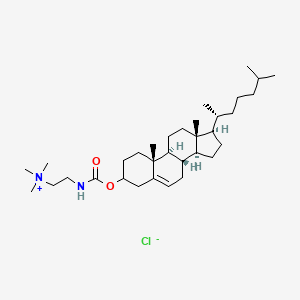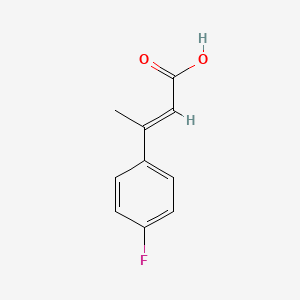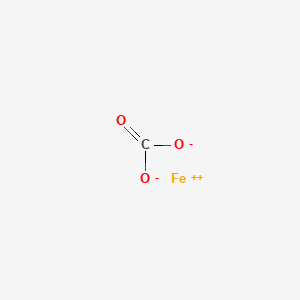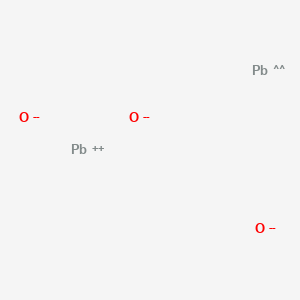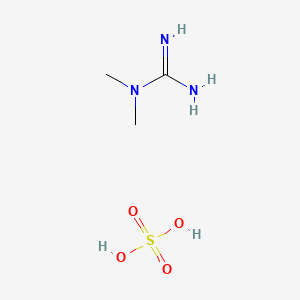
IRON TITANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iron Titanate, denoted by the chemical formula Fe2TiO5, is a fascinating material known for its wide-ranging applications and unique properties . It belongs to the family of titanates and is characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O) .
Synthesis Analysis
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation . There are several common methods employed, each with its own set of advantages and considerations . These include the Solid-State Reaction Method, Solvothermal Method, and Hydrothermal Method . A novel sol–gel method has also been reported, which uses Fe (NO 3) 3 ·9H 2 O, Ti (OC 4 H 9) 4 (TNBT), and glucose without adding an external surfactant .Molecular Structure Analysis
Iron titanate is a complex structured compound that exhibits an intricate configuration of its constituent atoms . The iron and titanium ions are interspersed within an oxide lattice, creating a fascinating structure . One of the key aspects of this structure is the interaction between the ions, leading to magnetic and electrical properties that are significantly exploited in various technological applications .Chemical Reactions Analysis
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation . The synthesis methods can influence the atomic structure and morphology of the material, which in turn affects its magnetic properties and electrical conductivity .Physical And Chemical Properties Analysis
Iron titanate possesses a distinct set of physical properties that make it a material of interest in many fields . It has a dark brown to black coloration and is generally found in powder form for industrial uses . Its magnetic properties and electrical conductivity primarily depend on its precise atomic structure and morphology, which can be tuned according to specific synthesis methods .Safety And Hazards
Iron Titanate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this substance .
Future Directions
As with many advanced materials, ongoing research into iron titanate seeks to better understand its properties, improve its synthesis methods, and widen its application potential . The development of iron-rich titanate nanostructures has been continuously studied . The presence of iron brings modifications to the titanate-based structures, causing an improvement to the optical and photocatalytic properties .
properties
CAS RN |
1310-39-0 |
|---|---|
Product Name |
IRON TITANATE |
Molecular Formula |
Fe2O5Ti |
Molecular Weight |
239.55 |
synonyms |
IRON TITANATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



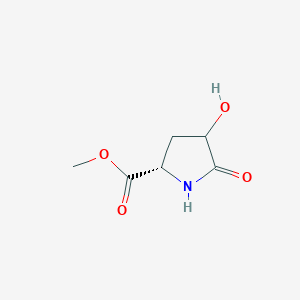
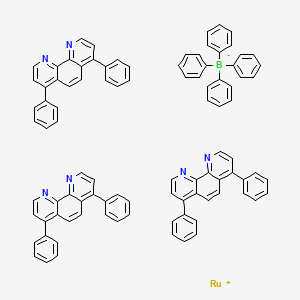
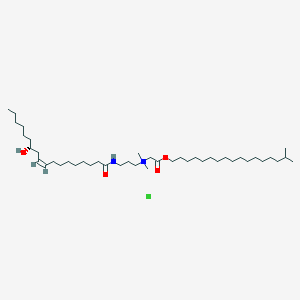
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
